Proven Synthetic Accessibility: High-Yield and Highly Selective Direct Chlorination of 4-Fluorophenol
A key differentiator for 2-chloro-4-fluorophenol is its straightforward and highly selective synthesis from the inexpensive precursor 4-fluorophenol. Direct chlorination with chlorine gas achieves exceptionally high regioselectivity for the 2-position, avoiding complex multi-step sequences required for other isomers [1]. This contrasts with the synthesis of its isomer, 4-chloro-2-fluorophenol, which is typically not prepared via direct chlorination of 2-fluorophenol with the same level of simplicity and selectivity, often requiring different, more complex synthetic strategies or producing mixtures of isomers .
| Evidence Dimension | Synthetic Regioselectivity (Chlorination at 2-position) |
|---|---|
| Target Compound Data | Selectivity of ~99% under optimum conditions |
| Comparator Or Baseline | Direct chlorination of 4-fluorophenol with chlorine gas (Target Synthesis) |
| Quantified Difference | A yield improvement over prior art methods (82-92%) and a very high, uncommon selectivity for direct chlorination |
| Conditions | Reaction of 4-fluorophenol with Cl₂ gas, 0-185°C, catalyst-free [1] |
Why This Matters
This established, high-selectivity route from a commodity precursor translates to reliable supply, lower cost, and greater batch-to-batch consistency for industrial procurement.
- [1] Kawai, T., et al. (1986). Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. U.S. Patent No. 4,620,042. View Source
